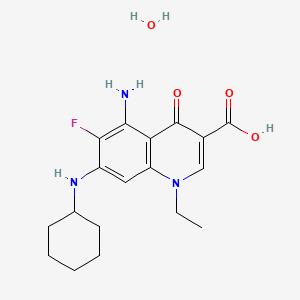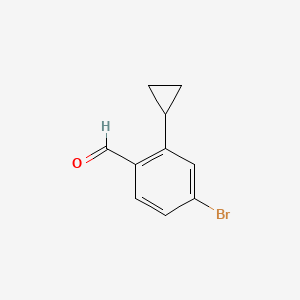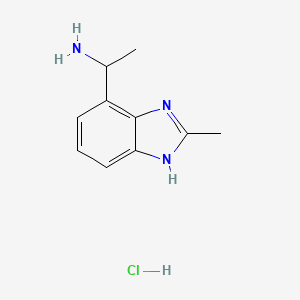![molecular formula C17H21NO B6604982 1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine CAS No. 2381248-04-8](/img/structure/B6604982.png)
1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine” is a derivative of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid . It is a complex organic molecule that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group attached to a bicyclic pentane structure .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of a bicyclic pentane structure, a phenyl group, and a piperidine ring . The InChI code for a similar compound, 3-phenylbicyclo[1.1.1]pentane-1-carbonitrile, is 1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2 .Applications De Recherche Scientifique
1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system in the brain. This compound has also been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mécanisme D'action
Target of Action
It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has generated substantial interest in medicinal chemistry as a contemporary lead optimization tactic .
Mode of Action
The BCP motif, which is a part of this compound, is known to be involved in various chemical reactions . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
The compound’s BCP motif is known to be involved in various chemical reactions , which could potentially affect multiple biochemical pathways.
Result of Action
The compound’s BCP motif is known to be involved in various chemical reactions , which could potentially lead to various molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system in the brain. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to the use of this compound in lab experiments. Its effects on the cardiovascular system can make it difficult to use in certain experiments, and its potency and potential for abuse make it important to handle with caution.
Orientations Futures
There are several future directions for research on 1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine. One potential area of research is the development of new analogs of this compound with improved selectivity and lower potential for abuse. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Finally, further studies are needed to better understand the long-term effects of this compound on the brain and body.
Méthodes De Synthèse
The synthesis of 1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine involves the reaction of 3-phenylbicyclo[1.1.1]pentane-1-carbonyl chloride with piperidine in the presence of a base. The resulting compound is then purified using chromatography techniques. The purity and yield of this compound can be improved by optimizing the reaction conditions.
Propriétés
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-15(18-9-5-2-6-10-18)17-11-16(12-17,13-17)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKJUKPUSJJWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC(C2)(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)

![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane](/img/structure/B6604967.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)


